4-Fluoro-6-nitroindoline
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Overview
Description
4-Fluoro-6-nitroindoline is an organic compound with the molecular formula C8H7FN2O2 It is a derivative of indoline, characterized by the presence of a fluorine atom at the 4th position and a nitro group at the 6th position on the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-nitroindoline typically involves the nitration of 4-fluoroindoline. One common method includes the following steps:
Nitration Reaction: 4-Fluoroindoline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 6th position.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to minimize the formation of by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and temperature control.
Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-nitroindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of 4-fluoro-6-aminoindoline.
Substituted Indolines: Substitution reactions yield various substituted indoline derivatives.
Scientific Research Applications
4-Fluoro-6-nitroindoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-nitroindoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroindoline: Lacks the fluorine atom, which affects its stability and reactivity.
4-Chloro-6-nitroindoline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
4-Fluoro-6-nitroindoline is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7FN2O2 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
4-fluoro-6-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7FN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h3-4,10H,1-2H2 |
InChI Key |
GHXGQDHBPSIPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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